4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane
Description
The compound 4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane (CAS: 1422172-96-0) is a bis-boronate ester featuring two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane rings connected via a conjugated ethenylphenyl bridge (C26H36B2O4, MW: 434.19 g/mol) . This structure confers unique electronic properties, such as extended π-conjugation, which enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) and materials science applications like organic electronics .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h9-18H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKJCUWYFGNWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Boronate Ester Intermediates
- Aryl halides or phenyl derivatives bearing suitable functional groups for subsequent boronation.
- Pinacolboronic acid derivatives or boron reagents capable of forming stable boronate esters.
Boronate Ester Formation:
The core step involves the reaction of aryl halides with boron reagents such as boronic acids or esters under palladium-catalyzed cross-coupling conditions, notably Suzuki-Miyaura coupling, to attach boronate groups onto aromatic rings.Preparation of Tetramethyl-dioxaborolane Derivatives:
The tetramethyl-dioxaborolane groups are typically introduced via transesterification or direct boronation using pinacol derivatives, which stabilize the boron center.
Specific Synthetic Route
Based on literature, particularly the work by Liu et al. (2009) and related patents, the synthesis involves:
Step 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide (intermediate 11).
This involves reacting 2-[4′-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with triphenylphosphine in acetonitrile under reflux, followed by purification through trituration with ether. This intermediate serves as a key boron-functionalized phosphonium salt precursor.Step 2: Synthesis of arylboronate intermediates via NBS (N-bromosuccinimide) and AIBN (azobisisobutyronitrile) mediated bromination of aromatic compounds, producing intermediates such as compound 13.
These intermediates are then used for further coupling reactions.Step 3: Coupling of boronate intermediates with phenyl or vinyl precursors through Suzuki-Miyaura coupling, forming the extended aromatic system with boronate groups.
Step 4: Functionalization with vinyl or ethynyl groups via Sonogashira or Wittig-type reactions, introducing the ethynyl linkage as seen in the compound's structure.
Step 5: Final purification involves column chromatography and recrystallization to obtain the target compound with high purity.
Alternative Approaches
Direct Boronation of Aromatic Precursors:
Using boron tribromide (BBr3) or boronic acids in the presence of catalysts to directly install boronate groups on aromatic rings.Use of Cross-Coupling Reactions:
Employing palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to assemble the complex structure, especially for attaching phenyl and ethynyl linkages.
Data Tables Summarizing Preparation Methods
| Step | Reagents | Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | 2-[4′-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, triphenylphosphine | Reflux in acetonitrile | Synthesis of phosphonium boronate intermediate | Liu et al., 2009 |
| 2 | NBS, AIBN, carbon tetrachloride | Reflux, 6 hours | Bromination of aromatic compounds | Liu et al., 2009 |
| 3 | Boronic acids/esters, Pd catalyst | Reflux, in suitable solvent | Suzuki-Miyaura coupling | Standard protocols |
| 4 | Vinyl or ethynyl reagents | Room temperature to mild heating | Functionalization of aromatic system | Literature synthesis methods |
Notable Research Discoveries and Advancements
Enhanced Stability of Boronate Esters:
Tetramethyl-dioxaborolane groups confer high stability, facilitating multi-step syntheses and handling under ambient conditions.Versatile Functionalization:
The compound's boronate groups enable subsequent cross-coupling reactions, allowing for the construction of complex conjugated systems, as demonstrated in recent studies on organic electronics and sensors.Innovative Synthetic Routes:
Recent advances include microwave-assisted synthesis and flow chemistry techniques, which improve yields and reduce reaction times for boronate ester formation.
Notes on Purity and Characterization
Purification:
Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate) is standard.Characterization: Confirmed via NMR (¹H, ¹³C, ¹¹B), mass spectrometry, and IR spectroscopy to verify boronate ester formation and aromatic substitution.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Potassium carbonate or sodium hydroxide.
Solvents: Toluene, THF, or other organic solvents.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki coupling reactions, the primary product is a biaryl compound with various functional groups.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Materials Science: Employed in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Catalysis: Used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various metal catalysts. The dioxaborolane groups act as ligands, coordinating with metal centers and facilitating catalytic reactions. The compound’s electronic properties also play a crucial role in its reactivity and stability .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
Ethynyl-containing compounds (e.g., ) exhibit higher reactivity in alkyne-based couplings but may suffer from stability issues due to sp-hybridized carbon sensitivity .
Stereochemical Considerations :
- Compound 7a (Z-configuration) highlights the impact of stereochemistry on reactivity; its 36% yield underscores synthetic challenges in stereoselective bis-boronate synthesis .
Functional Group Diversity: Allyloxy () and silyl groups () improve solubility in nonpolar solvents, contrasting with the target compound's rigid, aromatic-dominated structure .
Application-Specific Comparisons
Cross-Coupling Reactions: The target compound’s dual boronate groups enable bidirectional coupling, useful for constructing symmetric biaryl systems .
Materials Science :
- Conjugated bis-boronates (target compound) are promising for organic LEDs (OLEDs) due to enhanced π-conjugation, whereas silyl-functionalized analogs () are tailored for catalytic substrates .
Polymer Chemistry: Allyloxy derivatives () serve as monomers for boronate-containing polymers, leveraging their orthogonal reactivity .
Biological Activity
4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane (CAS No. 1422172-96-0) is a complex boron-containing organic compound with potential applications in medicinal chemistry and materials science. Its unique structure suggests possible biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound features a dioxaborolane core with multiple phenyl and ethenyl substituents, contributing to its stability and reactivity. The molecular formula is , and it has a molecular weight of approximately 434.19 g/mol. The presence of boron in its structure may enhance its interaction with biological systems due to boron's role in various biochemical processes.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its interactions with specific biological targets.
Anticancer Activity
Several studies have explored the cytotoxic effects of boron-containing compounds similar to 4,4,5,5-tetramethyl-2-[...] on cancer cell lines. For instance:
- Cell Growth Inhibition : Compounds with structural similarities have shown significant inhibition of cell growth in various cancer cell lines. For example, a related compound demonstrated IC50 values in the low nanomolar range against leukemia cell lines MV4;11 and MOLM-13 . This suggests that 4,4,5,5-tetramethyl-2-[...] may possess similar properties.
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways critical for cancer cell survival. The inhibition of bromodomain and extraterminal (BET) proteins has been identified as a potential target for related compounds .
Neuroprotective Effects
Emerging research indicates that certain derivatives of dioxaborolanes may mitigate oxidative stress and inflammation in neuronal cells. This activity is particularly relevant for neurodegenerative diseases where oxidative damage plays a significant role. The ability to modulate these pathways could position 4,4,5,5-tetramethyl-2-[...] as a candidate for further neuroprotective studies.
Case Studies and Research Findings
- Cytotoxicity Assessment : In vitro studies have demonstrated that related dioxaborolane compounds exhibit potent cytotoxicity against various cancer cell lines. For instance:
-
Neuroprotective Potential : Research has indicated that certain analogs can reduce oxidative stress markers in neuronal cultures:
- Study C : A derivative was found to decrease reactive oxygen species (ROS) levels significantly in treated neuronal cells compared to controls.
Data Tables
| Study | Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|---|
| A | Similar Compound | MV4;11 | 6.6 | BET Inhibition |
| B | Similar Compound | MOLM-13 | 65 | BET Inhibition |
| C | Derivative | Neuronal Cells | N/A | Oxidative Stress Reduction |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing this compound, and what are the critical purity considerations?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or multi-step cross-coupling reactions. For example, analogs like 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine are synthesized via reactions with cesium carbonate in anhydrous THF under inert conditions, followed by purification using column chromatography (hexanes/EtOAc with 0.25% Et₃N) . Critical purity considerations include:
- HPLC analysis (≥95% purity) to ensure minimal side products.
- Moisture-sensitive handling due to boronate ester hydrolysis risks .
- Key Data :
| Parameter | Value |
|---|---|
| Typical yield | 27–50% (based on analogs) |
| Purification method | Column chromatography |
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions and boronate ester integration (e.g., δ ~1.3 ppm for tetramethyl groups) .
- High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ calculated for C₂₆H₃₆B₂O₄: 434.19 g/mol) .
- X-ray crystallography : For unambiguous solid-state structure determination, as demonstrated for analogs like ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Q. What are its primary applications in materials science and organic synthesis?
- Methodological Answer :
- Suzuki-Miyaura cross-coupling : Acts as a bifunctional boronate ester for constructing conjugated systems (e.g., polymers or OLED materials) .
- Optoelectronic materials : The ethenyl linker enables π-conjugation, enhancing charge transport in organic semiconductors .
Advanced Research Questions
Q. How can reaction conditions be optimized for its use in cross-coupling reactions with electron-deficient aryl halides?
- Methodological Answer :
- Catalyst screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Solvent/base system : DME/H₂O with K₂CO₃ at 80°C improves coupling efficiency .
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in hexanes/EtOAc) .
Q. What strategies address stability issues during storage or handling?
- Methodological Answer :
- Storage : Argon atmosphere at –20°C in amber vials to prevent oxidation/hydrolysis .
- Stability testing : Periodic ¹H NMR to detect decomposition (e.g., loss of tetramethyl peaks or new B-OH signals) .
- Key Hazard Data :
| Hazard | Precaution |
|---|---|
| Moisture sensitivity (H319, H335) | Use glove boxes or desiccants |
| Irritant (H315) | PPE: Nitrile gloves, safety goggles |
Q. How do substituent effects on the phenyl rings influence reactivity in polymerization reactions?
- Methodological Answer :
- Electron-donating groups (e.g., –OCH₃): Enhance boronate stability but slow coupling kinetics.
- Electron-withdrawing groups (e.g., –CN): Increase reactivity but risk boronate hydrolysis .
- Case Study : Fluorinated analogs (e.g., 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) show improved thermal stability (Td >200°C) but require adjusted stoichiometry .
Q. What mechanistic insights explain unexpected side products in its reactions with alkenes?
- Methodological Answer :
- Competitive pathways : Radical intermediates or protodeboronation under acidic conditions.
- Mitigation : Add NaHCO₃ to buffer pH and use radical inhibitors (e.g., BHT) .
Data Contradiction Analysis
Q. Why do reported yields for similar Suzuki-Miyaura reactions vary widely (27–70%)?
- Resolution : Variability arises from:
- Substrate purity : Impurities in boronate esters (e.g., residual pinacol) inhibit catalysis .
- Catalyst lot variability : Commercially sourced Pd catalysts may contain inactive species .
Tables of Key Parameters
Table 1 : Reaction Optimization Parameters for Cross-Coupling
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes rate |
| Pd catalyst loading | 2–5 mol% | Balances cost |
| Solvent | DME/H₂O (3:1) | Enhances solubility |
Table 2 : Stability Comparison of Structural Analogs
| Compound Modification | Decomposition Onset (°C) | Reference |
|---|---|---|
| Fluorinated phenyl | 210 | |
| Trifluoromethylphenyl | 185 | |
| Ethynyl-substituted | 195 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
